molecular formula C14H13NO3 B11812925 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11812925
M. Wt: 243.26 g/mol
InChI Key: UEQAMCKPDNVISV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridine derivative featuring a dihydropyridine core substituted with a 3,5-dimethylphenyl group at position 1 and a carboxylic acid moiety at position 3. The compound’s structural uniqueness arises from the electron-donating methyl groups on the phenyl ring and the keto-carboxylic acid system, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-9-6-10(2)8-11(7-9)15-5-3-4-12(13(15)16)14(17)18/h3-8H,1-2H3,(H,17,18)

InChI Key

UEQAMCKPDNVISV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC=C(C2=O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3,5-dimethylbenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted phenyl derivatives.

Scientific Research Applications

Research indicates that derivatives of 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine compounds exhibit a range of biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and its analogs. The following table summarizes findings related to cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Comparison AgentActivity Level
1-(3,5-Dimethylphenyl)-2-oxo...HT29 (Colon)0.4Doxorubicin2.5x more active
Analog AMCF7 (Breast)0.7-Moderate
Analog BA549 (Lung)0.9-Moderate

In one study, the compound demonstrated significant cytotoxic effects against colon cancer cells (HT29), showing an IC50 value that was notably lower than that of doxorubicin, a standard chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. The following table presents data on its inhibitory effects against various pathogens:

PathogenCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1-(3,5-Dimethylphenyl)-2-oxo...8 µg/mL
Escherichia coli1-(3,5-Dimethylphenyl)-2-oxo...8 µg/mL
Candida albicans1-(3,5-Dimethylphenyl)-2-oxo...16 µg/mL

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

Study on Colon Cancer

A preclinical model demonstrated that treatment with the most active analog resulted in a significant reduction in tumor size compared to untreated controls. This suggests that the compound may have promising applications in cancer therapy.

Antimicrobial Efficacy Assessment

In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is particularly relevant for addressing antibiotic-resistant infections. This property highlights its potential application in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Table 1: Structural Features and Unique Aspects of Comparable Compounds

Compound Name Structural Features Unique Aspects
1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3,5-Dimethylphenyl group, carboxylic acid Enhanced lipophilicity from methyl groups; potential for hydrophobic interactions in target binding .
1-(3,5-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid () Difluorobenzyl, carboxylic acid Fluorine substituents increase electronegativity, enhancing enzyme inhibition via strong hydrogen bonding .
N-(3,5-Dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () Nitrobenzyl, carboxamide Nitro group increases electrophilicity and reactivity; carboxamide may reduce solubility compared to carboxylic acid .
1-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid () 3-Chlorophenyl, carboxylic acid Chlorine’s position (meta) enhances antimicrobial activity via halogen bonding .
1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid () Dimethoxybenzyl, carboxylic acid Methoxy groups improve solubility but may reduce membrane permeability compared to methyl groups .
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid () Cyclopropylmethyl substituent Cyclopropane’s ring strain alters conformational stability and reactivity .

Physicochemical Properties

  • Solubility : Carboxylic acid groups generally improve aqueous solubility, whereas carboxamides () or bulky substituents (e.g., cyclopropylmethyl in ) may reduce it.
  • Stability : Electron-withdrawing groups (e.g., nitro, fluorine) in and increase chemical stability but may reduce metabolic resistance.

Anticancer Potential

  • Compounds with fluorinated or nitrobenzyl groups () exhibit antiproliferative effects against cancer cell lines, likely via enzyme inhibition (e.g., kinases) or DNA intercalation. The target compound’s methyl groups may favor hydrophobic interactions with oncogenic targets .
  • Chlorophenyl derivatives () show antimicrobial activity, suggesting halogen-dependent targeting of bacterial enzymes .

Enzyme and Receptor Interactions

  • The carboxylic acid group in the target compound enables hydrogen bonding with catalytic residues in enzymes, a feature shared with and .
  • Fluorine and nitro groups () enhance binding affinity through dipole interactions or covalent bonding, whereas methyl groups (target compound) may optimize steric fit in receptor pockets .

Biological Activity

1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the dihydropyridine class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on the biological activity of this compound, focusing on its cytotoxic and antimicrobial properties.

  • Molecular Formula : C₁₁H₁₃N₁O₃
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 400087-63-0

Cytotoxic Activity

Research indicates that derivatives of 2-oxo-1,2-dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study found that certain synthesized derivatives demonstrated cytotoxic potential against human tumor cell lines, including colon HT29 carcinoma cells. One compound was reported to be 2.5 times more effective than doxorubicin against this cell line .
  • In another investigation, compounds featuring similar structural motifs were evaluated for their anticancer properties using A549 lung adenocarcinoma cells. The results indicated a structure-dependent anticancer activity, with some compounds significantly reducing cell viability .

Antimicrobial Activity

The antimicrobial properties of 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid have also been explored:

  • A series of related compounds were tested against a variety of pathogens, revealing notable antibacterial activity comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
  • The highest antimicrobial potential was attributed to specific analogs which showed efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal activity .

Case Studies

Study ReferenceCompound TestedCancer Cell LineCytotoxicityAntimicrobial Efficacy
Analog 24HT292.5x doxorubicinComparable to ampicillin
VariousA549Significant reduction in viabilityActive against multidrug-resistant strains

The mechanisms underlying the biological activities of dihydropyridine derivatives often involve interactions with cellular pathways associated with apoptosis and cell proliferation:

  • Cytotoxic Mechanisms :
    • Induction of apoptosis in cancer cells through activation of caspases.
    • Disruption of mitochondrial membrane potential leading to cell death.
  • Antimicrobial Mechanisms :
    • Inhibition of bacterial cell wall synthesis.
    • Disruption of bacterial protein synthesis.

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